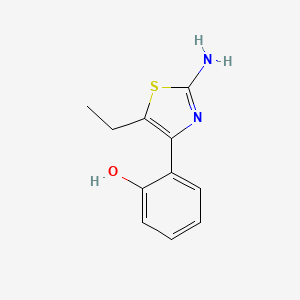![molecular formula C12H14N2OS B6632979 [4-(2-Amino-5-ethyl-1,3-thiazol-4-yl)phenyl]methanol](/img/structure/B6632979.png)
[4-(2-Amino-5-ethyl-1,3-thiazol-4-yl)phenyl]methanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
[4-(2-Amino-5-ethyl-1,3-thiazol-4-yl)phenyl]methanol, also known as AETPM, is a chemical compound with a molecular formula of C11H14N2OS. It is a thiazole derivative that has been extensively studied for its potential in various scientific research applications.
作用機序
The mechanism of action of [4-(2-Amino-5-ethyl-1,3-thiazol-4-yl)phenyl]methanol involves the inhibition of various signaling pathways that are involved in cancer cell growth and survival. One of the main pathways that [4-(2-Amino-5-ethyl-1,3-thiazol-4-yl)phenyl]methanol targets is the PI3K/Akt/mTOR pathway, which is known to be overactive in many types of cancer. [4-(2-Amino-5-ethyl-1,3-thiazol-4-yl)phenyl]methanol also inhibits the NF-κB pathway, which is involved in inflammation and cell survival.
Biochemical and Physiological Effects
[4-(2-Amino-5-ethyl-1,3-thiazol-4-yl)phenyl]methanol has been shown to have several biochemical and physiological effects. It has been found to increase the levels of reactive oxygen species (ROS) in cancer cells, which can lead to oxidative stress and ultimately cell death. [4-(2-Amino-5-ethyl-1,3-thiazol-4-yl)phenyl]methanol has also been shown to induce the expression of pro-apoptotic proteins such as Bax and decrease the expression of anti-apoptotic proteins such as Bcl-2.
実験室実験の利点と制限
One of the main advantages of using [4-(2-Amino-5-ethyl-1,3-thiazol-4-yl)phenyl]methanol in lab experiments is its ability to selectively target cancer cells while sparing normal cells. This makes it a promising candidate for cancer treatment with fewer side effects than traditional chemotherapy drugs. However, one of the limitations of using [4-(2-Amino-5-ethyl-1,3-thiazol-4-yl)phenyl]methanol is its low solubility in water, which can make it difficult to administer in vivo.
将来の方向性
There are several future directions for research on [4-(2-Amino-5-ethyl-1,3-thiazol-4-yl)phenyl]methanol. One area of interest is in developing more efficient synthesis methods that can produce [4-(2-Amino-5-ethyl-1,3-thiazol-4-yl)phenyl]methanol in larger quantities. Another area of research is in improving the solubility of [4-(2-Amino-5-ethyl-1,3-thiazol-4-yl)phenyl]methanol to make it more suitable for in vivo studies. Additionally, further studies are needed to fully understand the mechanism of action of [4-(2-Amino-5-ethyl-1,3-thiazol-4-yl)phenyl]methanol and its potential in treating various types of cancer.
合成法
The synthesis of [4-(2-Amino-5-ethyl-1,3-thiazol-4-yl)phenyl]methanol can be achieved through several methods. One of the most commonly used methods involves the reaction of 4-bromoacetophenone with 2-amino-5-ethylthiazole in the presence of a base such as potassium carbonate. This reaction results in the formation of [4-(2-Amino-5-ethyl-1,3-thiazol-4-yl)phenyl]ketone, which can be reduced to [4-(2-Amino-5-ethyl-1,3-thiazol-4-yl)phenyl]methanol using a reducing agent like sodium borohydride.
科学的研究の応用
[4-(2-Amino-5-ethyl-1,3-thiazol-4-yl)phenyl]methanol has been studied for its potential in various scientific research applications. One of the most promising areas of research is in the field of cancer treatment. [4-(2-Amino-5-ethyl-1,3-thiazol-4-yl)phenyl]methanol has been found to inhibit the growth of cancer cells by inducing apoptosis, or programmed cell death. It has also been shown to inhibit the migration and invasion of cancer cells, which can prevent the spread of cancer to other parts of the body.
特性
IUPAC Name |
[4-(2-amino-5-ethyl-1,3-thiazol-4-yl)phenyl]methanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2OS/c1-2-10-11(14-12(13)16-10)9-5-3-8(7-15)4-6-9/h3-6,15H,2,7H2,1H3,(H2,13,14) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ADHGLWMIEILVPK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(N=C(S1)N)C2=CC=C(C=C2)CO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[4-(2-Amino-5-ethyl-1,3-thiazol-4-yl)phenyl]methanol | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-[(5-Fluoro-2-methylphenyl)methyl]-1,2,4-triazole](/img/structure/B6632900.png)
![2-[1-[(3-Bromo-4-methylphenyl)methyl]azetidin-3-yl]propanoic acid](/img/structure/B6632921.png)
![1-[(3-Bromo-4-methylphenyl)methyl]piperidine-4-carboxylic acid](/img/structure/B6632925.png)
![N-[[1-(dimethylamino)cyclobutyl]methyl]-N-methyl-2H-triazole-4-carboxamide](/img/structure/B6632927.png)





![tert-butyl N-[(3-formyl-4-hydroxyphenyl)methyl]carbamate](/img/structure/B6632981.png)

![6-Bromo-2,3-dihydrospiro[indene-1,3'-pyrrolidine]-5'-one](/img/structure/B6632987.png)
![1-{1-[(tert-butoxy)carbonyl]piperidin-4-yl}-1H-pyrazole-5-carboxylic acid](/img/structure/B6632990.png)
![N-[2-(4-methylpiperidine-1-carbonyl)phenyl]cyclobutanecarboxamide](/img/structure/B6632991.png)